1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane
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Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo ring fused with a pyridazine ring, and a diazepane moiety linked to a chlorobenzylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane typically involves multiple steps. One common method involves the reaction of 2-chlorobenzyl chloride with sodium sulfite to form 2-chlorobenzylsulfonyl chloride. This intermediate is then reacted with 1,4-diazepane to yield 4-((2-chlorobenzyl)sulfonyl)-1,4-diazepane. The final step involves the cyclization of this intermediate with 1,2,4-triazolo[4,3-b]pyridazine under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors can facilitate large-scale production by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide derivatives.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and resulting in antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
6-Sulfonyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Similar in structure but contains a thiadiazole ring instead of a pyridazine ring.
3-(2-Chlorobenzyl)-6-(substituted phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: Contains a thiadiazine ring and is synthesized using similar methods.
Uniqueness
1-[(2-Chlorophenyl)methanesulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane is unique due to its combination of a triazolopyridazine core with a diazepane moiety and a chlorobenzylsulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
6-[4-[(2-chlorophenyl)methylsulfonyl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2S/c18-15-5-2-1-4-14(15)12-27(25,26)23-9-3-8-22(10-11-23)17-7-6-16-20-19-13-24(16)21-17/h1-2,4-7,13H,3,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHDHWVWFBKLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CC2=CC=CC=C2Cl)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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